4-Nitrophenyl butyrate
Overview
Description
4-Nitrophenyl Butyrate is an organic compound with the molecular formula C10H11NO4. It is an ester formed from butyric acid and 4-nitrophenol. This compound is commonly used as a substrate in enzymatic assays to measure esterase and lipase activity. The hydrolysis of this compound by these enzymes releases 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm .
Mechanism of Action
Target of Action
The primary targets of 4-Nitrophenyl butyrate are esterase and lipase enzymes . These enzymes play a crucial role in the hydrolysis of esters and fats, respectively, and are involved in various metabolic processes in the body.
Mode of Action
this compound interacts with its targets, the esterase and lipase enzymes, through a process known as hydrolysis . During this process, these enzymes cleave the ester bond in the this compound molecule, resulting in the release of the nitrophenol group .
Biochemical Pathways
The hydrolysis of this compound by esterase and lipase enzymes leads to the release of the chromophore, 4-nitrophenolate . This process can be monitored spectrophotometrically at 415 nm . The rate of color change from yellow to orange can be used to determine enzyme activity .
Pharmacokinetics
The hydrolysis of this compound by these enzymes can be detected by absorbance at 400 nm .
Result of Action
The hydrolysis of this compound by esterase and lipase enzymes results in the release of the nitrophenol group . This change can be visually observed as a color change from yellow to orange . The rate of this color change can be used to determine the activity of the esterase and lipase enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the enzyme presented a high Michaelis-Menten constant (K M 0.16 mM) and optimum activity at 55°C for this compound . Furthermore, according to the Environmental Protection Agency (EPA) of USA, nitrophenols are harmful to aquatic life as well as human life when its concentration is above 120 µg/l .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl butyrate plays a significant role in biochemical reactions as a substrate for esterase and lipase enzymes. These enzymes hydrolyze this compound, releasing the chromophore 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm . This reaction is crucial for studying enzyme kinetics and activity. The interaction between this compound and these enzymes is specific, with the ester bond being the primary site of enzymatic action .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for esterase and lipase enzymes. In cells, the hydrolysis of this compound can be used to measure esterase activity, which is essential for understanding cellular metabolism and enzyme function . This compound can affect cell signaling pathways and gene expression by modulating enzyme activity, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by esterase and lipase enzymes. These enzymes bind to the ester bond of this compound, cleaving it to release 4-nitrophenolate . This reaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes. The binding interactions between this compound and the enzymes are specific and involve the active site of the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C . Long-term studies have shown that the hydrolysis of this compound by esterase and lipase enzymes can lead to changes in cellular function and enzyme activity over time . These temporal effects are essential for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively measure esterase and lipase activity without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including enzyme inhibition and cellular damage . These dosage effects are crucial for determining the safe and effective use of this compound in biochemical assays.
Metabolic Pathways
This compound is involved in metabolic pathways related to esterase and lipase activity. The hydrolysis of this compound by these enzymes releases 4-nitrophenolate, which can be further metabolized by cellular processes . This compound interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function . Understanding the transport and distribution of this compound is essential for studying its biochemical properties and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function . The localization of this compound is crucial for understanding its role in cellular processes and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrophenyl Butyrate can be synthesized through the esterification of butyric acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. The product is then purified through techniques such as distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl Butyrate primarily undergoes hydrolysis reactions catalyzed by esterases and lipases. The hydrolysis results in the formation of 4-nitrophenol and butyric acid. This reaction is commonly used in biochemical assays to measure enzyme activity.
Common Reagents and Conditions
Catalysts: Enzymes such as esterases and lipases are used as catalysts for the hydrolysis reaction.
Major Products
The major products formed from the hydrolysis of this compound are 4-nitrophenol and butyric acid. The release of 4-nitrophenol can be monitored spectrophotometrically due to its characteristic absorbance at 415 nm .
Scientific Research Applications
4-Nitrophenyl Butyrate has a wide range of applications in scientific research:
Enzyme Assays: It is widely used as a substrate in assays to measure the activity of esterases and lipases.
Biochemical Studies: The compound is used to study the kinetics and mechanisms of enzyme-catalyzed reactions.
Industrial Biotechnology: In industrial biotechnology, this compound is used to screen and optimize enzyme formulations for applications in biocatalysis and biotransformation processes.
Medical Research: The compound is utilized in medical research to study the role of esterases and lipases in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Acetate: Similar to 4-Nitrophenyl Butyrate, this compound is used as a substrate in enzyme assays to measure esterase activity.
4-Nitrophenyl Palmitate: This compound is used to study lipase activity and is hydrolyzed to 4-nitrophenol and palmitic acid.
4-Nitrophenyl Propionate: Another ester used in biochemical assays to investigate enzyme kinetics and mechanisms.
Uniqueness
This compound is unique due to its specific application in measuring esterase and lipase activity. Its hydrolysis releases 4-nitrophenol, which can be easily detected spectrophotometrically, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
(4-nitrophenyl) butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUMIQZEUTAGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180955 | |
Record name | 4-Nitrophenyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Nitrophenyl butyrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11202 | |
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CAS No. |
2635-84-9 | |
Record name | p-Nitrophenyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2635-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl butyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrophenyl butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl butyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROPHENYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RWS6BQC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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